molecular formula C24H29NO6 B11156749 ethyl 1-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}piperidine-4-carboxylate

ethyl 1-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}piperidine-4-carboxylate

Cat. No.: B11156749
M. Wt: 427.5 g/mol
InChI Key: MMLKWQOPPHPDEU-UHFFFAOYSA-N
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Description

ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a chromen ring system fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the chromen derivative. The chromen derivative is then reacted with piperidine and ethyl acetate under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen derivatives and piperidine-containing molecules. Examples include:

Uniqueness

ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 1-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H29NO6/c1-3-29-23(27)16-8-10-25(11-9-16)21(26)14-30-19-12-15(2)13-20-22(19)17-6-4-5-7-18(17)24(28)31-20/h12-13,16H,3-11,14H2,1-2H3

InChI Key

MMLKWQOPPHPDEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC(=CC3=C2C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

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